Cas no 2138542-08-0 (2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole)

2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole
- EN300-1157683
- 2138542-08-0
- 2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole
-
- Inchi: 1S/C12H18BrNS/c1-8-7-15-11(14-8)10-6-9(13)4-5-12(10,2)3/h7,9-10H,4-6H2,1-3H3
- InChI Key: WFAWYYNXGSSBHP-UHFFFAOYSA-N
- SMILES: BrC1CCC(C)(C)C(C2=NC(C)=CS2)C1
Computed Properties
- Exact Mass: 287.03433g/mol
- Monoisotopic Mass: 287.03433g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1Ų
- XLogP3: 4.3
2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1157683-0.25g |
2-(5-bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole |
2138542-08-0 | 0.25g |
$1328.0 | 2023-05-24 | ||
Enamine | EN300-1157683-0.05g |
2-(5-bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole |
2138542-08-0 | 0.05g |
$1212.0 | 2023-05-24 | ||
Enamine | EN300-1157683-0.1g |
2-(5-bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole |
2138542-08-0 | 0.1g |
$1269.0 | 2023-05-24 | ||
Enamine | EN300-1157683-5.0g |
2-(5-bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole |
2138542-08-0 | 5g |
$4184.0 | 2023-05-24 | ||
Enamine | EN300-1157683-2.5g |
2-(5-bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole |
2138542-08-0 | 2.5g |
$2828.0 | 2023-05-24 | ||
Enamine | EN300-1157683-0.5g |
2-(5-bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole |
2138542-08-0 | 0.5g |
$1385.0 | 2023-05-24 | ||
Enamine | EN300-1157683-1.0g |
2-(5-bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole |
2138542-08-0 | 1g |
$1442.0 | 2023-05-24 | ||
Enamine | EN300-1157683-10.0g |
2-(5-bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole |
2138542-08-0 | 10g |
$6205.0 | 2023-05-24 |
2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole Related Literature
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
Additional information on 2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole
Recent Advances in the Study of 2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole (CAS: 2138542-08-0)
In recent years, the compound 2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole (CAS: 2138542-08-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative, characterized by its unique brominated cyclohexyl and methyl-thiazole moieties, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its molecular mechanisms, synthetic pathways, and biological activities, paving the way for its potential use in drug development.
One of the key areas of research has been the synthesis and optimization of 2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole. Recent publications have highlighted novel synthetic routes that improve yield and purity, addressing previous challenges in large-scale production. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a catalytic bromination method that significantly enhances the efficiency of introducing the bromo group at the 5-position of the cyclohexyl ring, a critical step in the synthesis of this compound.
The biological activity of 2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole has also been a focal point of recent investigations. Preliminary in vitro studies have revealed its potent inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Moreover, molecular docking simulations have identified strong binding affinities with certain protein targets, further supporting its therapeutic relevance. These findings were corroborated by a 2024 study in Bioorganic & Medicinal Chemistry Letters, which reported significant anti-inflammatory activity in murine models.
In addition to its anti-inflammatory properties, recent research has explored the compound's potential in oncology. A 2023 paper in European Journal of Medicinal Chemistry detailed its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional chemotherapy. The study attributed this effect to the compound's interaction with mitochondrial membranes, leading to the release of pro-apoptotic factors. These results have sparked interest in further preclinical evaluations to assess its efficacy and safety in vivo.
Despite these promising findings, challenges remain in the development of 2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Nevertheless, the compound's unique chemical structure and demonstrated biological activities make it a compelling candidate for further investigation. Ongoing research aims to optimize its pharmacokinetic properties and explore its potential in combination therapies.
In conclusion, 2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole (CAS: 2138542-08-0) represents a promising molecule in the realm of chemical biology and drug discovery. Recent advancements in its synthesis and biological evaluation have laid a solid foundation for its future development. As research continues to uncover its full therapeutic potential, this compound may soon emerge as a valuable tool in addressing unmet medical needs.
2138542-08-0 (2-(5-Bromo-2,2-dimethylcyclohexyl)-4-methyl-1,3-thiazole) Related Products
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)




